2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid
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Overview
Description
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid is an organic compound with the molecular formula C14H11Cl2NO4S This compound is characterized by the presence of a sulfonyl group attached to a chlorinated aniline and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-chloroaniline.
Reaction: The 4-chlorobenzenesulfonyl chloride reacts with 4-chloroaniline in the presence of a base such as triethylamine to form 4-chloro-N-(4-chlorophenyl)benzenesulfonamide.
Acetylation: The resulting sulfonamide is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic rings can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Similar structure but lacks the acetic acid moiety.
4-Chloroaniline: Contains the chlorinated aniline but lacks the sulfonyl and acetic acid groups.
Sulfanilic Acid: Contains a sulfonyl group attached to an aniline but lacks the chlorination and acetic acid moiety.
Uniqueness
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid is unique due to the combination of its sulfonyl, chlorinated aromatic, and acetic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-1-5-12(6-2-10)17(9-14(18)19)22(20,21)13-7-3-11(16)4-8-13/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZISUCNMYWADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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